

spectroscopic comparison of (R)- and (S)-4-(Benzyloxy)-3-methylbutanoic acid

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-methylbutanoic acid

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A Spectroscopic Comparison of (R)- and (S)-4-(Benzyloxy)-3-methylbutanoic Acid

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Introduction

(R)- and (S)-4-(Benzyloxy)-3-methylbutanoic acid are chiral building blocks of significant interest in the synthesis of complex organic molecules and pharmacologically active compounds. Their enantiomeric purity is crucial for the desired biological activity and stereochemical outcome of subsequent reactions. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral entities differs. This guide provides a comparative overview of the spectroscopic properties of (R)- and (S)-4-(Benzyloxy)-3-methylbutanoic acid, focusing on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It is important to note that under standard, achiral conditions, the spectra of enantiomers are identical.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for both (R)- and (S)-4-(Benzyloxy)-3-methylbutanoic acid. As enantiomers, they are indistinguishable by conventional NMR, IR, and MS techniques.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	m	5H	C ₆ H ₅ -
~4.50	s	2H	-OCH ₂ Ph
~3.50	d	2H	H-4
~2.50	m	1H	H-3
~2.40	dd	1H	H-2a
~2.25	dd	1H	H-2b
~1.00	d	3H	-CH ₃
~11.0	br s	1H	-COOH

Predicted data based on spectral analysis of similar compounds. Solvent: CDCl₃.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~179	C-1 (COOH)
~138	C-Ar (quaternary)
~128.5	C-Ar
~127.8	C-Ar
~127.6	C-Ar
~73	C-5 (OCH ₂ Ph)
~72	C-4
~40	C-2
~35	C-3
~16	C-6 (CH ₃)

Predicted data based on spectral analysis of similar compounds. Solvent: CDCl₃.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3100-3000	Medium	C-H stretch (Aromatic)
2960-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
1600, 1495, 1450	Medium-Weak	C=C stretch (Aromatic)
~1100	Strong	C-O stretch

Predicted data based on characteristic vibrational frequencies of functional groups.

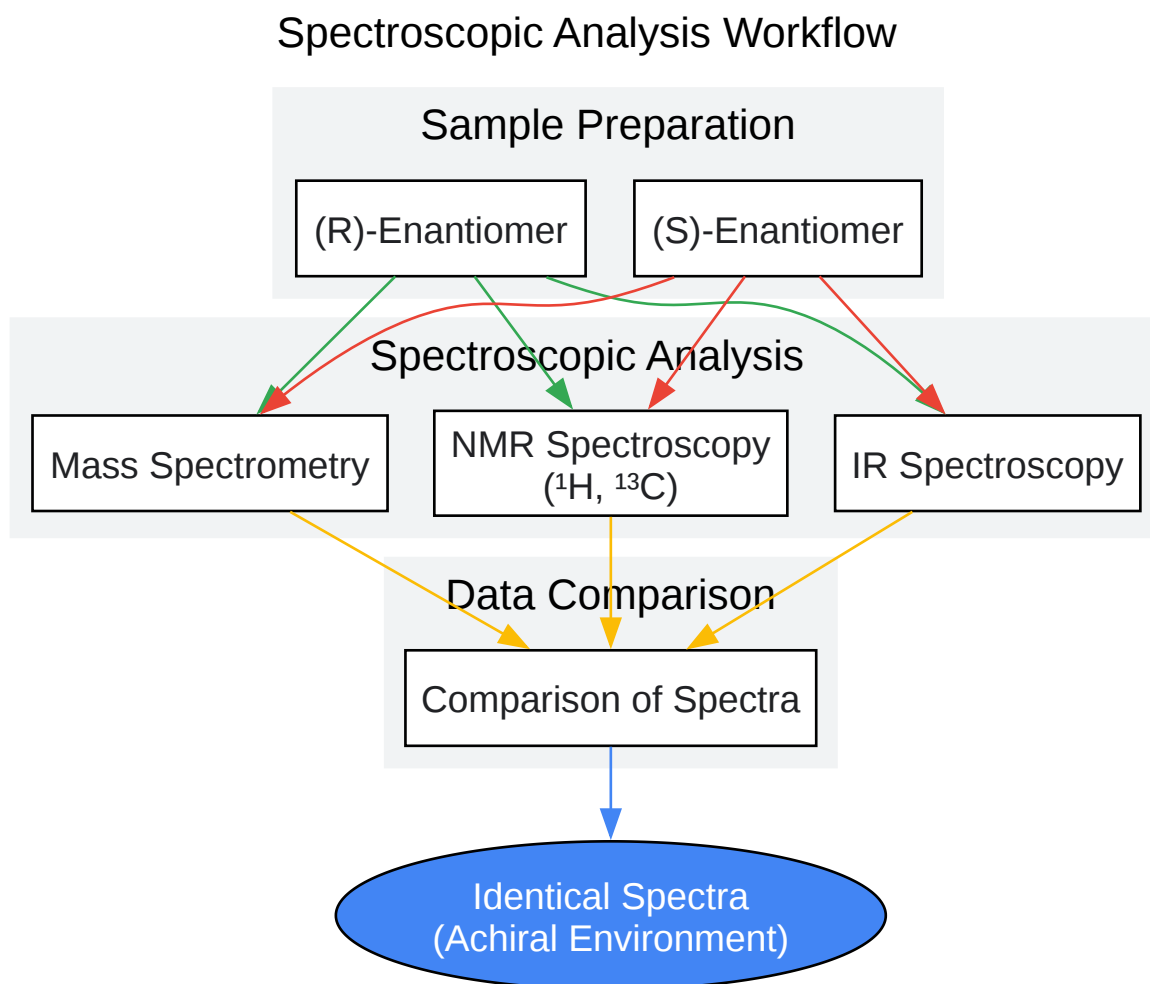
Table 4: Mass Spectrometry Data (Predicted)

m/z	Adduct	Predicted CCS (Å²)
209.11722	[M+H] ⁺	147.4
231.09916	[M+Na] ⁺	152.7
207.10266	[M-H] ⁻	149.1
226.14376	[M+NH ₄] ⁺	165.3
247.07310	[M+K] ⁺	151.1
191.10720	[M+H-H ₂ O] ⁺	141.2

Data sourced from PubChemLite for C₁₂H₁₆O₃.[\[1\]](#)

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the enantiomers.



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Caption: Workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.
- **Instrument Setup:** The analysis is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).

- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[2]
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. For a liquid sample, a drop can be placed between two salt plates.
- **Instrument Setup:** The analysis is performed using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample holder (or salt plates) is recorded first. Then, the sample is placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.
- **Data Processing:** The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4] This solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range.
- **Instrument Setup:** The analysis is performed on a mass spectrometer, often coupled with a chromatographic system (e.g., liquid chromatography, LC-MS). Electrospray ionization (ESI)

is a common ionization technique for this type of molecule.^[5]

- **Data Acquisition:** The prepared sample solution is introduced into the ion source. The instrument is set to scan a specific mass-to-charge (m/z) range in either positive or negative ion mode.
- **Data Processing:** The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The data is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The standard spectroscopic techniques of NMR, IR, and mass spectrometry do not differentiate between the (R)- and (S)-enantiomers of **4-(Benzyloxy)-3-methylbutanoic acid**. The spectra obtained for either enantiomer in an achiral solvent will be identical. To distinguish between the enantiomers, chiroptical techniques such as polarimetry (to measure optical rotation) or NMR spectroscopy using a chiral solvating agent or chiral shift reagent would be necessary. The data and protocols provided here serve as a reference for the characterization of the compound, irrespective of its absolute stereochemistry.

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